molecular formula C19H17N3O4 B12928809 3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one

3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one

Cat. No.: B12928809
M. Wt: 351.4 g/mol
InChI Key: JODRYGWPCNNWBH-PTNGSMBKSA-N
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Description

3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolin-2-one core, a morpholine ring, and a nitrobenzylidene group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one typically involves the condensation of 3-nitrobenzaldehyde with indolin-2-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the intermediate product to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The morpholine ring can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which may exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholino-3-nitrobenzylidene)indolin-3-one
  • 3-(4-Morpholino-2-nitrobenzylidene)indolin-2-one
  • 3-(4-Morpholino-3-nitrobenzylidene)indolin-3-one

Uniqueness

3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and nitro group enhances its biological activity and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

(3Z)-3-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H17N3O4/c23-19-15(14-3-1-2-4-16(14)20-19)11-13-5-6-17(18(12-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2,(H,20,23)/b15-11-

InChI Key

JODRYGWPCNNWBH-PTNGSMBKSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=C3C4=CC=CC=C4NC3=O)[N+](=O)[O-]

Origin of Product

United States

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